

Characterization of butyl octanoate produced by different microbial strains

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A Comparative Guide to Butyl Octanoate Production by Microbial Strains

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **butyl octanoate** production by different microbial strains, focusing on key performance metrics and the underlying metabolic pathways. **Butyl octanoate**, a volatile ester with a pleasant fruity aroma, has significant applications in the food, fragrance, and pharmaceutical industries. Microbial production offers a sustainable and tunable alternative to traditional chemical synthesis. This document summarizes quantitative data, details experimental protocols for characterization, and visualizes the biosynthetic pathways and experimental workflows.

Performance Comparison of Microbial Strains

The production of **butyl octanoate** and similar medium-chain fatty acid esters has been explored in several microbial chassis. Engineered *Escherichia coli* has been shown to directly produce **butyl octanoate**, while oleaginous yeasts like *Yarrowia lipolytica* and *Rhodotorula* sp. demonstrate high potential for producing similar esters, indicating their capacity for **butyl octanoate** synthesis. A summary of the production titers is presented in Table 1.

Microbial Strain	Product	Titer	Fermentation Time (hours)	Key Genetic Modifications	Reference
Escherichia coli	Butyl Octanoate	3.3 ± 0.1 mg/L	48	Expression of an alcohol acyltransferase (AAT) from Actinidia chinensis, and metabolic engineering for increased octanoyl-CoA availability.	[1]
Rhodotorula toruloides	Fatty Acid Ethyl Esters (Proxy)	9.97 g/L	Not Specified	Expression of a wax ester synthase from Acinetobacter baylyi.	[2]
Yarrowia lipolytica	Fatty Acid Ethyl Esters (Proxy)	13.5 g/L	Not Specified	Overexpression of a lipase (Lip2) variant and an optimized intercellular heterologous FAEE synthesis pathway.	[2]

Note: Data for *Rhodotorula toruloides* and *Yarrowia lipolytica* are for total fatty acid ethyl esters (FAEEs) and serve as a proxy to indicate their high potential for producing medium-chain fatty acid esters like **butyl octanoate**.

Experimental Protocols

The characterization of microbially produced **butyl octanoate** is crucial to determine its purity, structure, and physicochemical properties. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification and Identification

GC-MS is a powerful technique for separating and identifying volatile compounds like **butyl octanoate** in a complex mixture.^[3]

- Sample Preparation:
 - Centrifuge the microbial culture to separate the supernatant and the cell pellet.
 - Extract the **butyl octanoate** from both the supernatant and the lysed cell pellet using a suitable organic solvent (e.g., ethyl acetate or hexane).
 - Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
 - Prepare a standard curve using pure **butyl octanoate** of known concentrations.
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
- Data Analysis:
 - Identify the **butyl octanoate** peak by comparing its retention time and mass spectrum with that of a pure standard.
 - Quantify the concentration of **butyl octanoate** by integrating the peak area and comparing it to the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of the produced **butyl octanoate**, confirming its identity and purity.^[4]

- Sample Preparation:
 - Purify the extracted **butyl octanoate** using column chromatography or preparative GC.
 - Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).
- NMR Analysis:
 - ¹H NMR Spectroscopy: Acquire the proton NMR spectrum to identify the different types of protons and their chemical environments.
 - ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the different carbon atoms in the molecule.
 - 2D NMR (e.g., COSY, HSQC): Perform two-dimensional NMR experiments if necessary to further confirm the connectivity of atoms.

- Data Analysis:
 - Compare the obtained chemical shifts, coupling constants, and integration values with the known NMR data for **butyl octanoate**.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

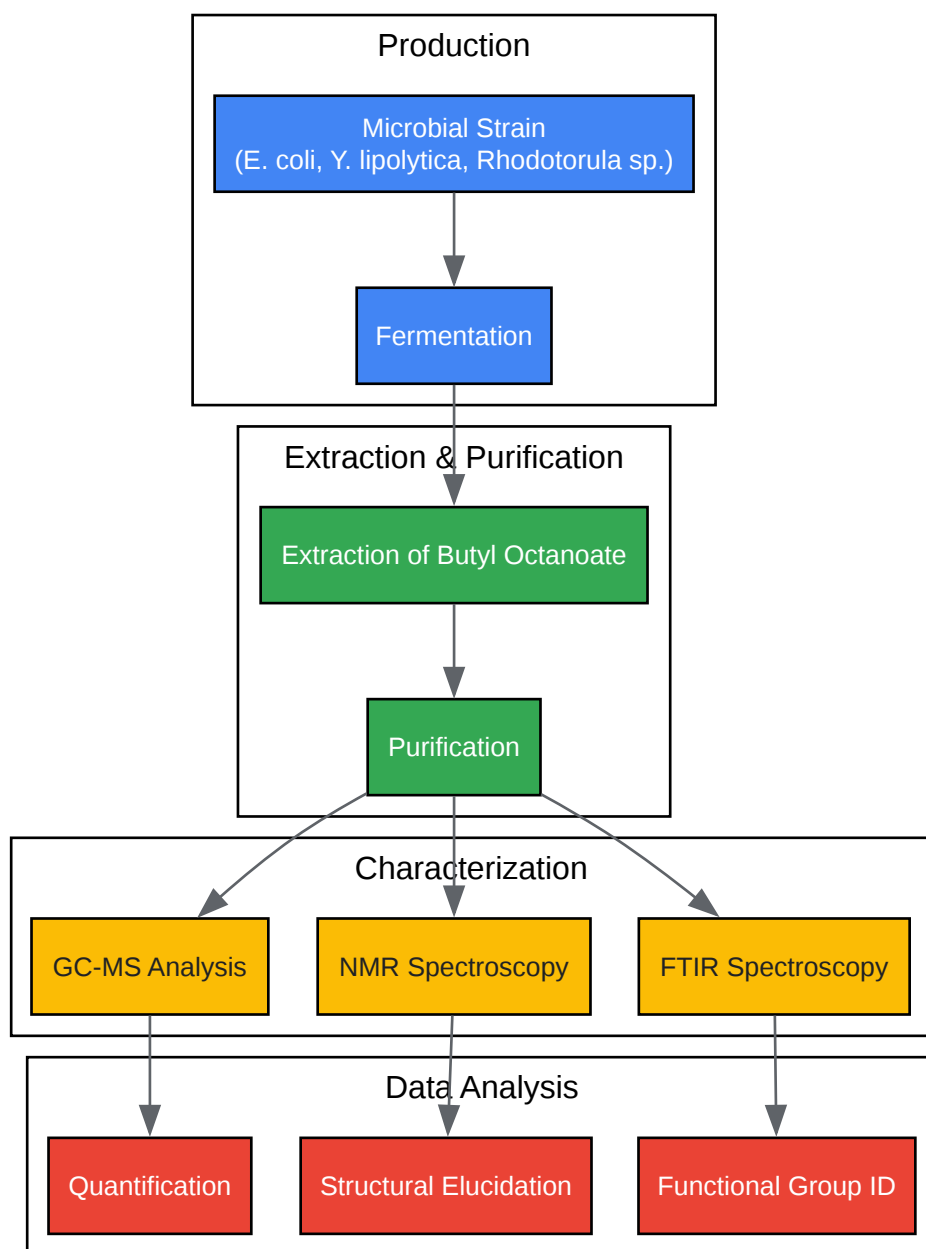
FTIR spectroscopy is a rapid method to identify the characteristic functional groups present in the ester molecule.

- Sample Preparation:
 - A small drop of the purified liquid **butyl octanoate** can be placed directly on the ATR crystal of the FTIR spectrometer.
 - Alternatively, the sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- FTIR Analysis:
 - Acquire the infrared spectrum in the range of 4000 to 400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands for an ester:
 - A strong C=O stretching vibration around 1735-1750 cm^{-1} .
 - C-O stretching vibrations in the region of 1000-1300 cm^{-1} .

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the production and characterization of **butyl octanoate** from microbial cultures.



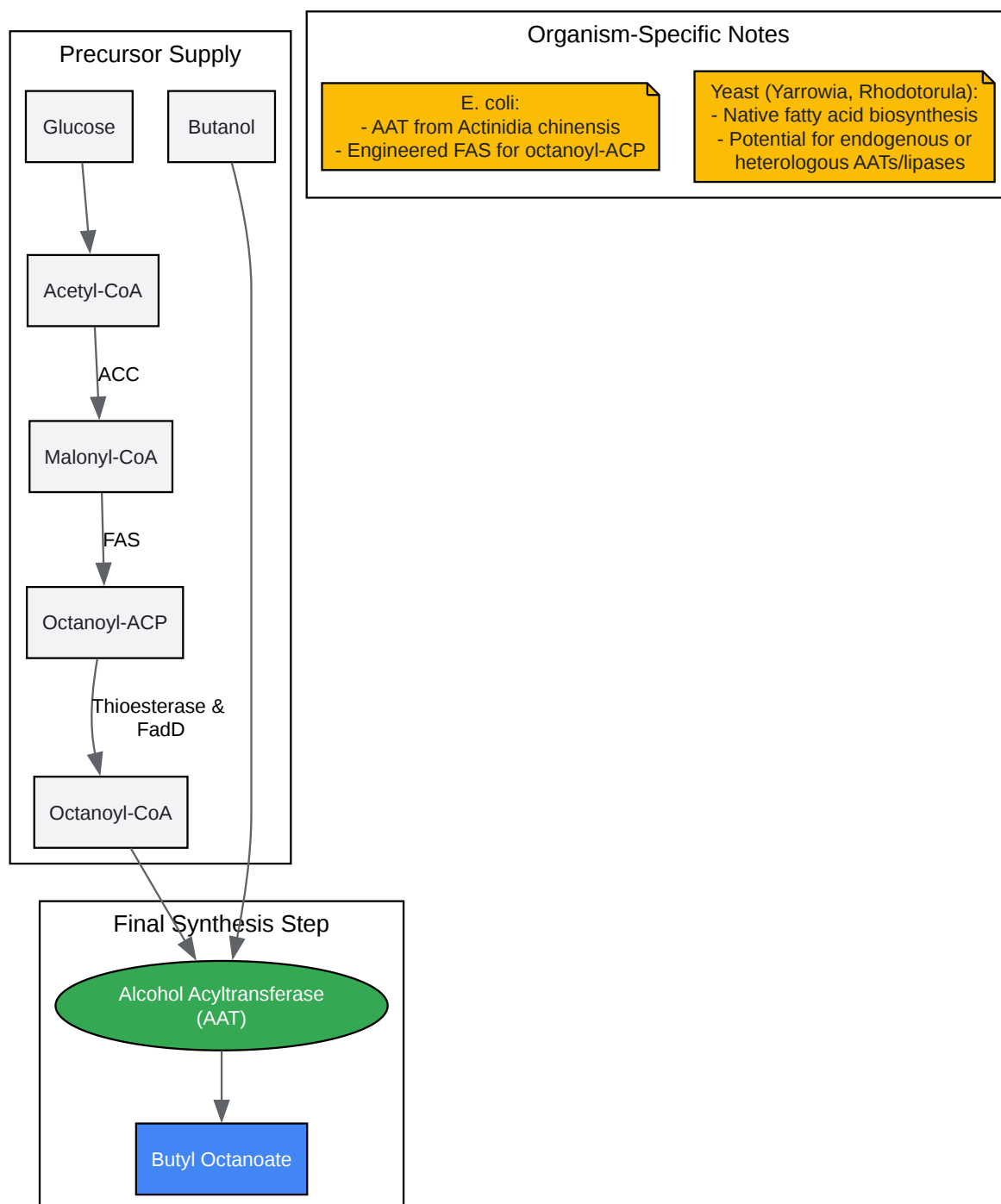
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Caption: Experimental workflow for microbial production and characterization of **butyl octanoate**.

Metabolic Pathway for Butyl Octanoate Biosynthesis

The biosynthesis of **butyl octanoate** in microbial hosts relies on the availability of two key precursors: butanol and octanoyl-CoA. The final condensation step is typically catalyzed by an

alcohol acyltransferase (AAT). The pathways for generating octanoyl-CoA vary between different microorganisms.



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Caption: Generalized metabolic pathway for the biosynthesis of **butyl octanoate** in microbial hosts.

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